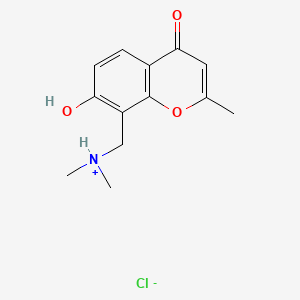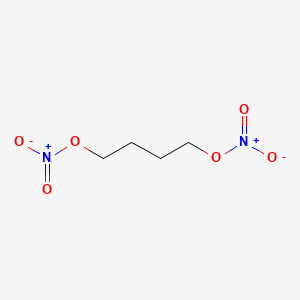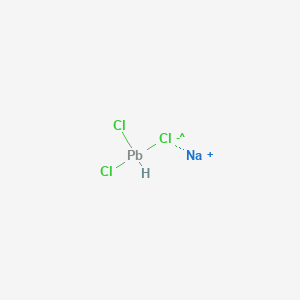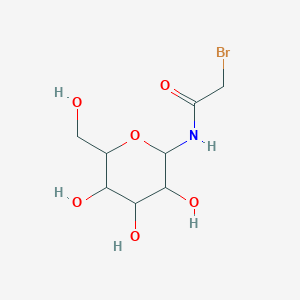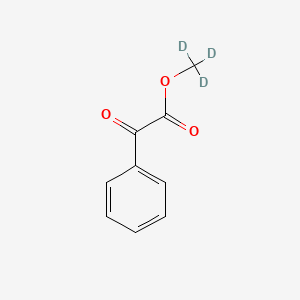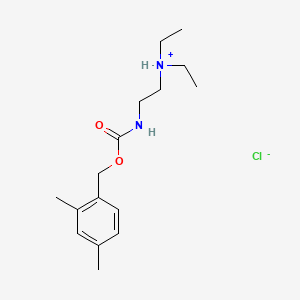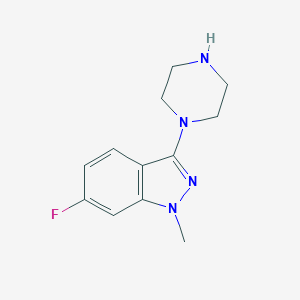
6-Fluoro-1-methyl-3-(1-piperazinyl)-1H-indazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Fluoro-1-methyl-3-(1-piperazinyl)-1H-indazole is a synthetic organic compound that belongs to the indazole family. Indazole derivatives are known for their diverse biological activities and are often studied for their potential therapeutic applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-Fluoro-1-methyl-3-(1-piperazinyl)-1H-indazole typically involves multi-step organic reactions. A common approach might include:
Formation of the Indazole Core: Starting with a suitable precursor, the indazole core can be synthesized through cyclization reactions.
Fluorination: Introduction of the fluorine atom at the 6th position can be achieved using fluorinating agents.
Methylation: The methyl group can be introduced via alkylation reactions.
Piperazine Substitution: The piperazine moiety can be attached through nucleophilic substitution reactions.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as chromatography.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, potentially affecting the piperazine ring or the indazole core.
Reduction: Reduction reactions could target specific functional groups within the molecule.
Substitution: Various substitution reactions can occur, especially at the fluorine or piperazine positions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, nucleophiles.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution could introduce different functional groups.
Aplicaciones Científicas De Investigación
6-Fluoro-1-methyl-3-(1-piperazinyl)-1H-indazole may have various applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential interactions with biological targets.
Medicine: Investigated for therapeutic properties, such as anti-inflammatory or anticancer activities.
Mecanismo De Acción
The mechanism of action of 6-Fluoro-1-methyl-3-(1-piperazinyl)-1H-indazole would depend on its specific interactions with molecular targets. It may bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. Detailed studies would be required to elucidate the exact pathways involved.
Comparación Con Compuestos Similares
Similar Compounds
1-Methyl-3-(1-piperazinyl)-1H-indazole: Lacks the fluorine atom.
6-Fluoro-1-methyl-1H-indazole: Lacks the piperazine moiety.
6-Fluoro-3-(1-piperazinyl)-1H-indazole: Lacks the methyl group.
Uniqueness
The presence of the fluorine atom, methyl group, and piperazine moiety in 6-Fluoro-1-methyl-3-(1-piperazinyl)-1H-indazole may confer unique properties, such as enhanced biological activity or improved pharmacokinetic profiles compared to similar compounds.
Propiedades
Fórmula molecular |
C12H15FN4 |
|---|---|
Peso molecular |
234.27 g/mol |
Nombre IUPAC |
6-fluoro-1-methyl-3-piperazin-1-ylindazole |
InChI |
InChI=1S/C12H15FN4/c1-16-11-8-9(13)2-3-10(11)12(15-16)17-6-4-14-5-7-17/h2-3,8,14H,4-7H2,1H3 |
Clave InChI |
PREFNKJBCKDBNW-UHFFFAOYSA-N |
SMILES canónico |
CN1C2=C(C=CC(=C2)F)C(=N1)N3CCNCC3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


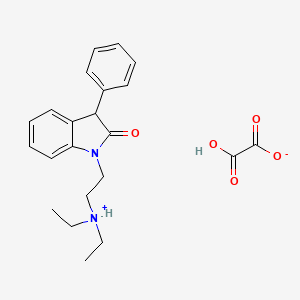
![4-[(4-Aminobenzylidene)amino]aniline](/img/structure/B13739063.png)
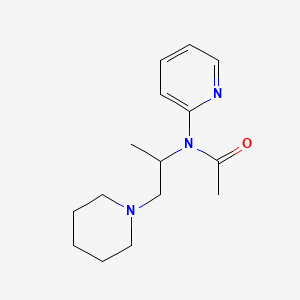
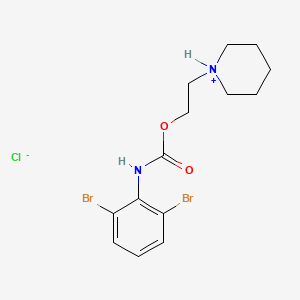
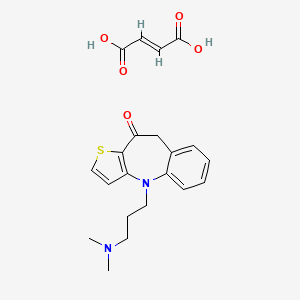
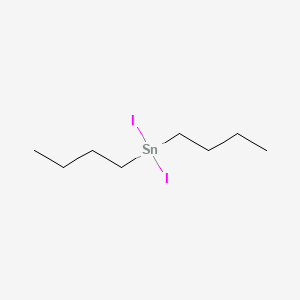
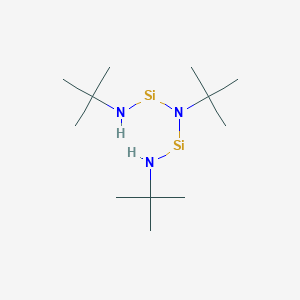
![4,7,10-trithiatricyclo[6.3.0.02,6]undeca-1(11),2,5,8-tetraene](/img/structure/B13739092.png)
